

1-Benzhydrylazetidin-3-amine hydrochloride in medicinal chemistry

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Compound of Interest

Compound Name: *1-Benzhydrylazetidin-3-amine hydrochloride*

Cat. No.: *B2519928*

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An In-Depth Guide to **1-Benzhydrylazetidin-3-amine Hydrochloride** in Medicinal Chemistry: Applications and Synthetic Protocols

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with three-dimensional (3D) character is paramount for enhancing target engagement, improving physicochemical properties, and exploring novel chemical space. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold that imparts structural rigidity, metabolic stability, and improved aqueous solubility compared to its larger saturated counterparts like pyrrolidine or piperidine.^{[1][2][3]} When functionalized, this scaffold serves as a versatile building block for a wide array of therapeutic agents.

This guide focuses on **1-Benzhydrylazetidin-3-amine hydrochloride** (CAS No. 1965305-27-4), a key intermediate that combines the desirable features of the azetidine core with the strategic utility of a benzhydryl protecting group. The primary amine at the 3-position provides a crucial handle for diverse synthetic modifications, while the N-benzhydryl group serves as a robust protecting group, allowing for selective reactions at other sites before its facile removal.^{[4][5][6]} This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, detailed synthetic protocols for its derivatization, and insights into its application in medicinal chemistry.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a chemical intermediate's properties and safety requirements is the foundation of its effective and responsible use in a laboratory setting.

Physicochemical Data

Property	Value	Source
CAS Number	1965305-27-4 (for hydrochloride); 40432-52-8 (for free base)	[7]
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ (Hydrochloride Salt)	Derived
Molecular Weight	274.79 g/mol (Hydrochloride Salt)	Derived
Appearance	White to off-white powder/solid	[7]
Purity	Typically ≥98.0%	[7]

Safety and Handling

1-Benzhydrylazetidin-3-amine and its parent alcohol are classified as irritants. Standard laboratory safety protocols should be strictly followed.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Note: This information is derived from safety data for closely related compounds like 1-benzhydrylazetidin-3-ol hydrochloride and 1-benzhydryl-3-azetidinone.[\[8\]](#)[\[9\]](#)[\[10\]](#) Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

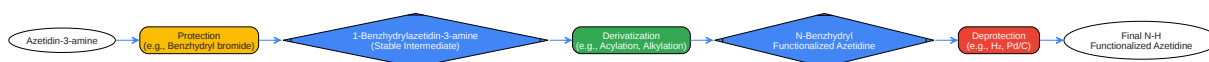
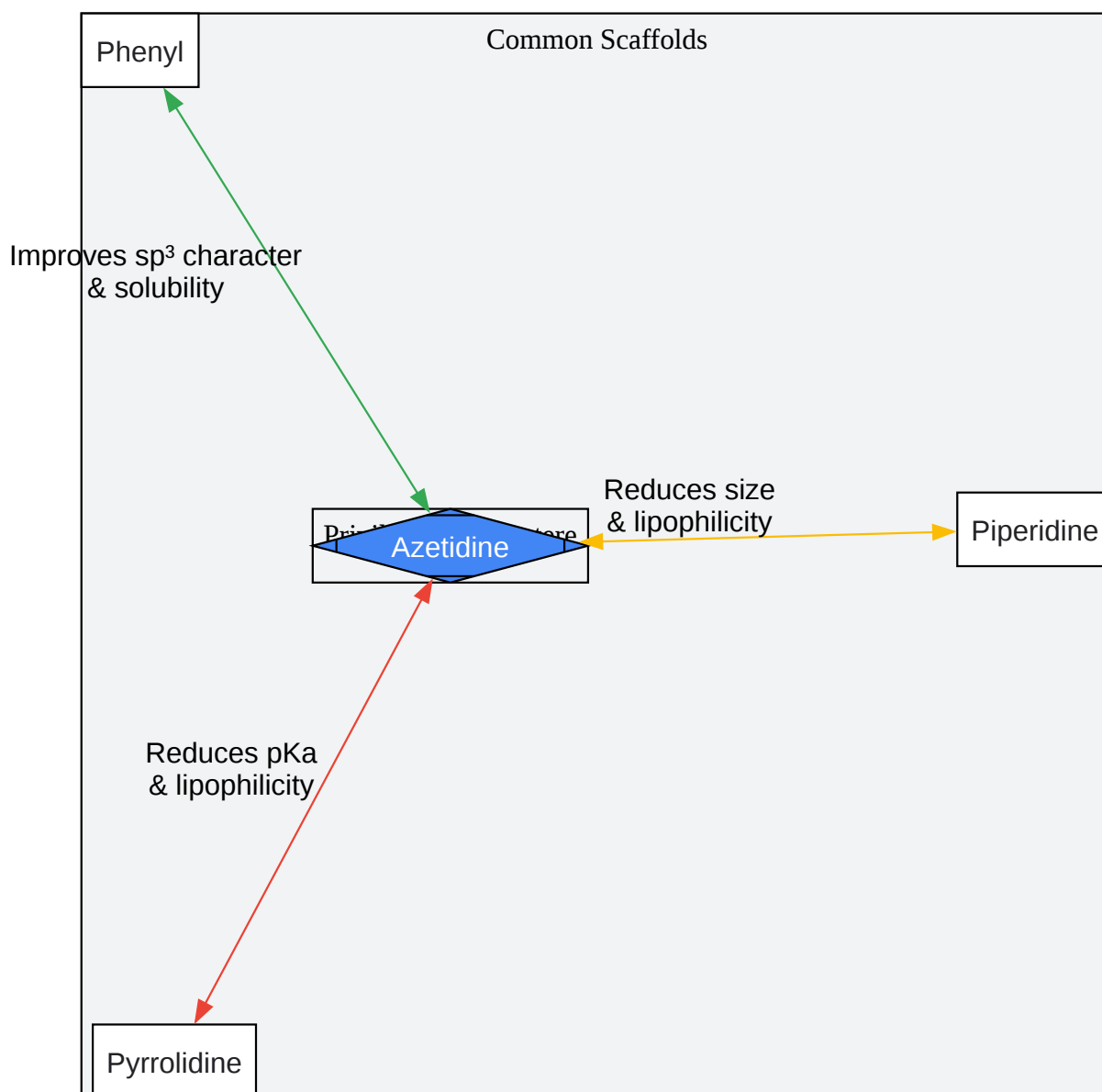
Section 2: The Strategic Role of the Core Moieties

The utility of **1-Benzhydrylazetidin-3-amine hydrochloride** stems from the synergistic interplay between the azetidine ring and the benzhydryl protecting group.

The Azetidine Ring: A Compact Vector in 3D Space

The azetidine scaffold is not merely a small ring; its inherent strain and defined puckering provide a conformationally restricted framework.[\[1\]](#)[\[11\]](#) This rigidity allows medicinal chemists to project substituents into well-defined vectors in 3D space, which can lead to a decrease in the entropy of binding to a biological target and thus higher affinity.[\[11\]](#) It is increasingly used

as a bioisosteric replacement for other common rings to modulate properties like solubility, lipophilicity, and metabolic stability.





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